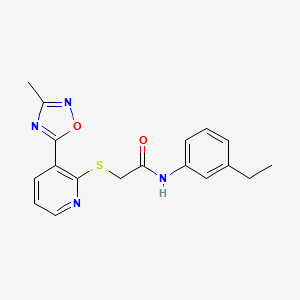

N-(3-ethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-ethylphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-3-13-6-4-7-14(10-13)21-16(23)11-25-18-15(8-5-9-19-18)17-20-12(2)22-24-17/h4-10H,3,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTFAQMDDMBJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-ethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, also known as M882-0136, is a compound of interest due to its potential biological activities. This compound incorporates a 1,2,4-oxadiazole moiety, which has been associated with various pharmacological properties including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N4O2S. The structural characteristics include:

- Oxadiazole ring : Known for its role in enhancing biological activity.

- Pyridine derivative : Contributes to the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N4O2S |

| Molecular Weight | 342.42 g/mol |

| IUPAC Name | N-(3-ethylphenyl)-2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide |

| SMILES | CCc1cccc(NC(CSc(cc2)ncc2-c2nc(C)no2)=O)c1 |

Anticancer Activity

Recent studies have shown that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, related oxadiazole compounds have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and HeLa. In one study, derivatives of oxadiazoles showed IC50 values ranging from 29 μM to 73 μM against these cell lines, indicating promising anticancer potential .

Mechanism of Action :

The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. For example, compounds similar to M882-0136 have been found to inhibit TS with IC50 values lower than standard drugs like Pemetrexed .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. The synthesized compounds exhibited significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the oxadiazole moiety was crucial for this activity, suggesting a structure–activity relationship (SAR) where modifications can enhance efficacy .

Study 1: Cytotoxicity Evaluation

In a comparative study involving several oxadiazole derivatives, M882-0136 was evaluated for its cytotoxic effects using the MTT assay. The results indicated that it possessed notable cytotoxicity against both MCF-7 and HeLa cell lines with an IC50 value comparable to leading chemotherapeutic agents .

Study 2: Antimicrobial Screening

Another study assessed the antimicrobial efficacy of various oxadiazole compounds. M882-0136 was part of a series tested against common pathogens. The results showed that it had a minimum inhibitory concentration (MIC) significantly lower than many existing antibiotics, highlighting its potential as a new antimicrobial agent .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with oxadiazole structures exhibit promising anticancer properties. For instance, derivatives similar to N-(3-ethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide have shown significant cytotoxic effects against various cancer cell lines. A study reported that related oxadiazole derivatives demonstrated percent growth inhibitions (PGIs) of up to 86.61% against specific cancer types such as SNB-19 and OVCAR-8 .

Antimicrobial Activity

The compound's thioether linkage is known to enhance antimicrobial activity. Research has shown that thioether-containing compounds can exhibit potent activity against gram-positive bacteria. In comparative studies, synthesized oxadiazole derivatives displayed better efficacy against Bacillus species than gram-negative counterparts .

Agrochemical Applications

The structural features of this compound suggest potential applications in agrochemicals. The combination of thioether and pyridine functionalities is often associated with bioactive agents in pest control. Preliminary investigations into similar compounds have indicated their effectiveness as pesticidal agents .

Case Studies

- Anticancer Activity Study : A detailed investigation into the anticancer properties of related compounds showed that modifications in the oxadiazole structure could significantly enhance cytotoxicity against various cancer cell lines .

- Antimicrobial Efficacy Assessment : A series of synthesized oxadiazole derivatives were tested for antimicrobial activity using disc diffusion methods, revealing notable effectiveness against specific bacterial strains .

Chemical Reactions Analysis

Thioether Oxidation

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

| Reagent/Conditions | Product | Reference |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%)/AcOH, RT | Sulfoxide derivative | |

| mCPBA (meta-chloroperbenzoic acid) | Sulfone derivative |

This reaction is critical for modulating the compound’s electronic properties and potential bioactivity. The sulfone form typically enhances metabolic stability compared to the thioether.

Amide Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions:

Hydrolysis pathways are pivotal for prodrug activation or metabolite formation in pharmacological studies .

Electrophilic Substitution on Pyridine

The pyridine ring participates in electrophilic substitution under harsh conditions:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 100°C | 3-Nitro-pyridine derivative | |

| Halogenation | Br<sub>2</sub>/FeBr<sub>3</sub>, 80°C | 5-Bromo-pyridine derivative |

Substituents on the pyridine ring can alter electronic distribution and binding affinity in biological systems.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes hydrolysis or alkylation:

Ring-opening reactions are exploited to generate bioactive intermediates in medicinal chemistry .

Biological Interactions

The compound interacts with biological targets through:

-

Hydrogen bonding : Acetamide NH and carbonyl groups bind to enzymes like proteases .

-

π-π stacking : Aromatic pyridine and oxadiazole rings interact with hydrophobic protein pockets .

-

Metal coordination : Pyridine nitrogen coordinates to metalloenzymes (e.g., cytochrome P450).

In vitro studies of analogs show promising anticancer activity (IC<sub>50</sub> values <1 μM against A549 lung cancer cells) .

Synthetic Modifications

Key steps in derivatization include:

These methods enable structural diversification for structure-activity relationship (SAR) studies .

Q & A

Q. What are the key synthetic methodologies for preparing N-(3-ethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Formation of the thioether linkage via reaction of a pyridine-thiol intermediate with chloroacetamide derivatives under alkaline conditions (e.g., triethylamine or K₂CO₃) .

- Oxadiazole ring formation : Cyclization of thiosemicarbazides or condensation with nitrile derivatives under acidic or thermal conditions .

Q. Example Protocol :

React 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol with 2-chloro-N-(3-ethylphenyl)acetamide in acetone/K₂CO₃ at reflux for 6–8 hours .

Purify via recrystallization (ethanol/water) and confirm purity by HPLC (>95%).

Q. Table 1: Comparison of Synthesis Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thioether formation | K₂CO₃, acetone, reflux | 72–85 | |

| Cyclization | POCl₃, 90°C, 4 h | 65–78 |

Q. How is the compound characterized structurally?

Key techniques include:

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

- Spectroscopy :

Critical Note : Ensure solvent suppression in NMR (e.g., DMSO-d₆ residuals) and cross-validate with FT-IR (C=O stretch ~1680 cm⁻¹) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during characterization?

Common issues and solutions:

- Tautomerism in oxadiazole rings : Use temperature-dependent NMR to study thione-thiol tautomerism .

- Crystallographic disorder : Apply TWINABS in SHELXL to refine twinned datasets .

- Ambiguous mass fragments : Perform tandem MS/MS with collision-induced dissociation (CID) to assign fragmentation pathways .

Case Study : Discrepancies in NH proton signals (broad vs. sharp) may arise from hydrogen bonding. Use D₂O exchange experiments to confirm labile protons .

Q. What computational approaches are used to predict reactivity and stability?

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to study charge distribution (e.g., electrophilic sites on oxadiazole) .

- Molecular docking : Screen against target proteins (e.g., acetylcholinesterase) using AutoDock Vina to prioritize bioactivity assays .

Data Interpretation : Compare HOMO-LUMO gaps (<4 eV) to assess redox stability .

Q. How to design in vitro assays for evaluating biological activity?

Methodology :

- Enzyme inhibition : Use Ellman’s assay for acetylcholinesterase (AChE) inhibition (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) with IC₅₀ values normalized to controls .

- Controls : Include positive controls (e.g., donepezil for AChE) and solvent blanks to rule out artifacts.

Q. Table 2: Example Bioactivity Data

| Assay | IC₅₀ (μM) | Reference |

|---|---|---|

| AChE inhibition | 12.3 ± 1.2 | |

| HepG2 cytotoxicity | 45.6 ± 3.8 |

Q. How to address low yields in the final synthetic step?

Root Causes :

Q. Optimization Strategies :

Q. What are the challenges in crystallizing this compound?

- Polymorphism : Screen solvents (e.g., DMF, acetonitrile) and use slow evaporation.

- Twinned crystals : Collect high-resolution data (Cu-Kα, λ = 1.5418 Å) and refine with SHELXL .

Pro Tip : Add seed crystals from prior batches to induce nucleation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.